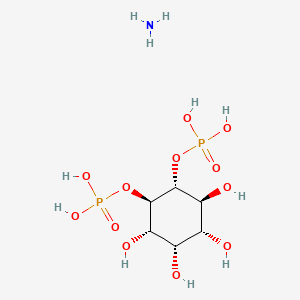
D-myo-Inositol 4,5-bisphosphate ammonium salt
Übersicht
Beschreibung
D-myo-Inositol 4,5-bisphosphate ammonium salt: is a chemical compound with the empirical formula C6H14O12P2 and a molecular weight of 340.12 g/mol . It is a member of the inositol phosphate family, which plays critical roles as small, soluble second messengers in cellular signal transduction . This compound is particularly significant in the study of cellular processes due to its involvement in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 4,5-bisphosphate ammonium salt typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation at the 4 and 5 positions . The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: D-myo-Inositol 4,5-bisphosphate ammonium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of phosphate groups, often catalyzed by phosphatases.
Phosphorylation: Further phosphorylation can occur, leading to the formation of higher-order inositol phosphates.
Complexation: The compound can form complexes with metal ions, which may affect its biochemical activity.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with specific phosphatases at physiological pH.
Phosphorylation: Requires phosphorylating agents such as ATP or specific kinases under buffered conditions.
Complexation: Involves the use of metal salts in aqueous or organic solvents.
Major Products:
Hydrolysis: Produces inositol monophosphates and free phosphate ions.
Phosphorylation: Leads to the formation of inositol trisphosphates and higher-order phosphates.
Complexation: Results in metal-inositol phosphate complexes.
Wissenschaftliche Forschungsanwendungen
D-myo-Inositol 4,5-bisphosphate ammonium salt has a wide range of applications in scientific research:
Wirkmechanismus
D-myo-Inositol 4,5-bisphosphate ammonium salt exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C, resulting in the release of inositol trisphosphate and diacylglycerol . Inositol trisphosphate binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions into the cytoplasm . This increase in intracellular calcium triggers various downstream signaling events, including the activation of protein kinase C .
Vergleich Mit ähnlichen Verbindungen
D-myo-Inositol 1,4,5-trisphosphate trisodium salt: Another inositol phosphate involved in calcium signaling.
L-α-Phosphatidyl-D-myo-inositol-4,5-bisphosphate, Triammonium Salt: A phospholipid that serves as a substrate for phospholipase C.
D-myo-Inositol 1,3,4,5-tetrakis (phosphate) ammonium salt: A higher-order inositol phosphate with additional phosphorylation sites.
Uniqueness: D-myo-Inositol 4,5-bisphosphate ammonium salt is unique due to its specific phosphorylation pattern, which allows it to participate in distinct signaling pathways. Its ability to regulate calcium release and interact with various proteins makes it a valuable tool in studying cellular processes .
Eigenschaften
IUPAC Name |
azane;[(1R,2S,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.H3N/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUQYWLNXRPQO-BPYBYLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585186 | |
| Record name | (1R,2R,3S,4R,5S,6S)-3,4,5,6-Tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69256-54-8 | |
| Record name | (1R,2R,3S,4R,5S,6S)-3,4,5,6-Tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Benzo[1,3]dioxol-5-yl-ethyl)-hydroxylamine](/img/structure/B1628452.png)









![1H-Cyclopenta[b]pyridine](/img/structure/B1628467.png)
![4-[4-(4-nitrophenyl)phenyl]aniline](/img/structure/B1628468.png)


